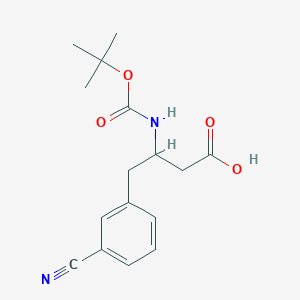

Boc-beta-hophe(3-cn)-oh

Description

Significance of Unnatural Amino Acids as Architectures in Chemical Biology and Advanced Organic Synthesis

Unnatural amino acids (UAAs) are amino acids that are not among the 22 proteinogenic amino acids encoded by the genetic code. nih.gov They can be chemically synthesized or found naturally as secondary metabolites. nih.gov Their importance lies in their ability to expand the chemical diversity of proteins and peptides, offering a route to engineer molecules with enhanced properties. nih.gov

The incorporation of UAAs into peptide chains can lead to several advantages:

Improved Stability: Peptides containing UAAs often exhibit increased resistance to enzymatic degradation by proteases, which enhances their in vivo stability and half-life. peptide.comnih.gov

Structural Probes: UAAs serve as valuable tools for studying protein structure, function, and dynamics. sigmaaldrich.comhighfine.com For instance, incorporating fluorescent or isotopically labeled UAAs allows for detailed spectroscopic analysis.

In drug discovery, UAAs are used to construct peptidomimetics, which mimic the structure of natural peptides but have improved pharmacological properties like better oral absorption and tissue distribution. sigmaaldrich.com They are indispensable building blocks in the creation of combinatorial libraries for screening new drug candidates. sigmaaldrich.com

Table 1: Applications of Unnatural Amino Acids in Scientific Research

| Application Area | Description | Key Advantages |

| Drug Discovery | Used as building blocks to create peptidomimetics and therapeutic peptide analogs. sigmaaldrich.com | Improved stability, enhanced potency, better oral bioavailability, increased selectivity. sigmaaldrich.com |

| Protein Engineering | Incorporation into proteins to alter their structure, function, and properties. nih.gov | Creation of enzymes with novel catalytic activities or enhanced stability. nih.govhighfine.com |

| Molecular Probes | Used to investigate the structure and function of biological systems. sigmaaldrich.com | Allows for site-specific labeling, fluorescence studies, and conformational analysis. |

| Synthetic Biology | Expanding the genetic code to incorporate UAAs for the creation of novel proteins. | Enables the design of new biomaterials and proteins with unique functionalities. |

Classification and Distinctive Structural Characteristics of Beta-Amino Acids

Amino acids are classified based on the location of the amino group relative to the carboxyl group. wikipedia.org While the canonical amino acids are alpha-amino acids (amino group on the α-carbon), beta-amino acids have the amino group attached to the beta-carbon (the second carbon from the carboxyl group). numberanalytics.comwikipedia.org This seemingly small structural shift has profound consequences for the molecule's conformation and the structure of peptides derived from them. numberanalytics.com

The general structure of a beta-amino acid is NH₂-CHR-CH₂-COOH. numberanalytics.com Unlike alpha-amino acids, which have one site for a side chain (R group), beta-amino acids have two carbons in the backbone where substituents can be placed (the α- and β-carbons). nih.govwikipedia.org This leads to a further classification:

β²-amino acids: The substituent (R group) is on the α-carbon (next to the carbonyl group).

β³-amino acids: The substituent is on the β-carbon (next to the amino group). wikipedia.org

This increased structural diversity allows for the construction of a wider array of molecular shapes. Peptides composed of beta-amino acids, known as beta-peptides, fold into stable, predictable secondary structures that are distinct from those of alpha-peptides. wikipedia.org These include various types of helices (such as the 8-helix, 10-helix, 12-helix, and 14-helix), turns, and sheets. nih.govwikipedia.org The stability of these structures is remarkable, with some beta-peptides forming stable helices with as few as four residues. nih.gov

Table 2: Comparison of Alpha- and Beta-Amino Acids

| Feature | Alpha (α)-Amino Acids | Beta (β)-Amino Acids |

| Amino Group Position | Attached to the α-carbon. | Attached to the β-carbon. numberanalytics.com |

| Backbone Length | Shorter backbone (N-Cα-C). | Longer backbone (N-Cβ-Cα-C). wikipedia.org |

| Substituent Position | One position for a side chain (on Cα). | Two positions for side chains (on Cα and Cβ). nih.govwikipedia.org |

| Natural Occurrence | 22 are genetically encoded and common in nature. nih.gov | Generally do not occur in nature, with some exceptions like β-alanine. peptide.comwikipedia.org |

| Peptide Secondary Structures | Form α-helices, β-sheets. | Form distinct secondary structures like 12-helices and 14-helices. nih.gov |

| Proteolytic Stability | Susceptible to degradation by proteases. | Generally resistant to proteolytic degradation. nih.govnih.gov |

Overview of Beta-Homophenylalanine Derivatives as Key Building Blocks in Peptide Chemistry

Beta-homophenylalanine is a beta-amino acid with a phenylmethyl group as its side chain, making it the homolog of the alpha-amino acid phenylalanine. It is a synthetically prepared amino acid. peptide.com Its derivatives are of significant interest in medicinal chemistry and are used as building blocks for developing peptide-based pharmaceuticals. peptide.comnih.gov

The incorporation of beta-homophenylalanine and its substituted variants into peptide sequences is a strategy to improve resistance to peptidases and to constrain the peptide into specific, biologically active conformations. peptide.comnih.gov These derivatives have been successfully used to design potent and selective inhibitors of various enzymes, such as dipeptidyl peptidase IV (DPP-IV). nih.govnih.gov The phenyl ring of beta-homophenylalanine provides a scaffold for introducing various substituents to fine-tune the molecule's electronic and steric properties, thereby optimizing its interaction with biological targets. nih.gov

Historical Context and Contemporary Relevance of Substituted Beta-Homophenylalanines

The systematic study of beta-peptides began to gain significant momentum in the mid-1990s, with pioneering work demonstrating their ability to form stable, predictable secondary structures. wikipedia.org Since then, interest in beta-amino acids, including substituted beta-homophenylalanines, has grown exponentially.

Historically, the synthesis of chiral beta-amino acids was a significant challenge. nih.gov However, the development of new synthetic methods, including biocatalytic approaches using enzymes like ω-transaminases, has made a wide variety of these building blocks more accessible. nih.gov

In contemporary research, substituted beta-homophenylalanines are highly relevant scaffolds. nih.gov They are found in some natural products with antimicrobial or antifungal activities. nih.gov In medicinal chemistry, they are crucial for pharmacomodulation, where introducing substituents onto the phenyl ring can dramatically alter a drug candidate's potency and pharmacokinetic profile. nih.gov For example, the addition of fluorine atoms to the phenyl ring has been shown to be critical for the inhibitory potency of certain DPP-IV inhibitors. nih.govchemimpex.com Phosphonic acid analogues of homophenylalanine have also been synthesized and studied as potent enzyme inhibitors. researchgate.net

Scope and Research Trajectory of N-Boc-beta-homophenylalanine(3-cyano)-oh within Beta-Peptide Science

The compound N-Boc-beta-homophenylalanine(3-cyano)-oh is a specifically designed building block for use in peptide synthesis and the creation of complex molecular architectures. While detailed research focusing exclusively on this exact molecule is not extensively published, its structure suggests a clear research trajectory based on the function of its constituent parts:

N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for the amine function in peptide synthesis. chemimpex.com It prevents the amine from reacting during the coupling of the carboxylic acid group and can be selectively removed under specific acidic conditions, facilitating the stepwise assembly of a peptide chain.

Beta-Homophenylalanine Backbone: This core structure provides the advantages inherent to beta-amino acids, namely the propensity to form stable secondary structures and resistance to enzymatic cleavage. nih.gov This makes it an ideal component for designing peptidomimetics with enhanced in vivo stability. peptide.com

3-Cyano (3-CN) Substitution: The cyano group on the phenyl ring is a key feature for molecular design. It is a strong electron-withdrawing group that can modulate the electronic properties of the aromatic ring, potentially influencing binding interactions with a biological target. Furthermore, the cyano group can act as a hydrogen bond acceptor or be used as a chemical handle for further derivatization, allowing for the synthesis of compound libraries for structure-activity relationship (SAR) studies.

The research trajectory for this compound is therefore aimed at its use as a specialized building block in solid-phase or solution-phase peptide synthesis to create novel beta-peptides or peptidomimetics. These resulting molecules would be investigated for specific therapeutic applications, likely as enzyme inhibitors or as agents designed to disrupt protein-protein interactions, leveraging the unique conformational properties conferred by the beta-amino acid backbone and the specific electronic and binding characteristics of the 3-cyano-phenyl moiety.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-5-4-6-12(7-11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGNMSRSGBBZOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc Beta Homophenylalanine 3 Cyano Oh and Stereoisomeric Analogs

Development of Stereoselective Synthetic Routes

The stereocontrolled synthesis of β-amino acids is a significant area of research in organic chemistry. Several methodologies have been developed to achieve high levels of stereoselectivity, including modifications of existing amino acids, asymmetric catalysis, and chiral resolution techniques.

The Arndt-Eistert synthesis is a well-established and reliable method for the one-carbon homologation of carboxylic acids, and it has been widely applied to the synthesis of β-amino acids from their α-amino acid precursors. This reaction sequence involves the conversion of a carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. The key step is the Wolff rearrangement of the diazoketone, which is typically catalyzed by a metal such as silver, to generate a ketene (B1206846). This ketene is then trapped by a nucleophile, such as water, to yield the homologous carboxylic acid.

A significant advantage of the Arndt-Eistert homologation is that the Wolff rearrangement proceeds with retention of stereochemistry at the α-carbon of the original amino acid. This stereochemical fidelity is crucial for the synthesis of optically pure β-amino acids. For the synthesis of N-Boc-beta-homophenylalanine(3-cyano)-oh, the starting material would be N-Boc-α-phenylalanine(3-cyano)-oh.

The general protocol for the Arndt-Eistert homologation of an N-protected α-amino acid is as follows:

Activation of the Carboxylic Acid: The N-protected α-amino acid is converted to a more reactive species, typically an acid chloride or a mixed anhydride.

Formation of the Diazoketone: The activated acid is then reacted with diazomethane. It is important to use at least two equivalents of diazomethane, as one equivalent is consumed in neutralizing the HCl byproduct from the acid chloride reaction.

Wolff Rearrangement: The resulting α-diazoketone undergoes a Wolff rearrangement in the presence of a catalyst, commonly silver oxide (Ag₂O) or silver benzoate, and a nucleophile like water. This step forms a ketene intermediate which is subsequently hydrolyzed to the β-amino acid.

| Step | Reagents and Conditions | Intermediate/Product | Key Transformation |

| 1 | SOCl₂ or (COCl)₂ | N-Boc-α-aminophenylalanine(3-cyano) acid chloride | Carboxylic acid to acid chloride |

| 2 | CH₂N₂ (excess) in Et₂O | N-Boc-α-amino-α'-diazo-ketone | Acid chloride to diazoketone |

| 3 | Ag₂O, H₂O, Dioxane, heat | N-Boc-β-homophenylalanine(3-cyano)-oh | Wolff rearrangement and hydrolysis |

It is important to note that diazomethane is a toxic and explosive reagent, which has led to the development of safer alternatives, such as the use of (trimethylsilyl)diazomethane or the Kowalski ester homologation.

Recent advancements in organometallic catalysis have provided powerful tools for the enantioselective synthesis of chiral amines. Cobalt-catalyzed reactions, in particular, have emerged as a versatile and cost-effective option for various C-N bond-forming reactions. One such approach relevant to the synthesis of β-amino acids is the hydroamination of alkenes.

For the synthesis of N-Boc-beta-homophenylalanine(3-cyano)-oh, a potential strategy would involve the cobalt-catalyzed asymmetric hydroamination of a suitable cinnamic acid derivative, such as 3-cyanocinnamic acid. This reaction would introduce the amino group at the β-position with stereocontrol. The development of chiral cobalt-ligand complexes is crucial for achieving high enantioselectivity in these transformations. While direct cobalt-catalyzed hydroamination of styrenes has been reported, the application to cinnamic acid derivatives for the synthesis of β-amino acids is an area of ongoing research.

A generalized scheme for such an approach would be:

3-cyanocinnamic acid + NH₃ (or a protected amine equivalent) --(chiral Cobalt catalyst)--> (R)- or (S)-β-amino-4-(3-cyanophenyl)butanoic acid

The success of this approach is highly dependent on the design of the chiral ligand to control the facial selectivity of the amine addition to the double bond.

Enantioselective reductive amination is a powerful and widely used method for the synthesis of chiral amines from prochiral ketones or aldehydes. This one-pot reaction combines the formation of an imine or enamine intermediate with its subsequent asymmetric reduction. For the synthesis of β-amino acids, this strategy typically involves the reductive amination of a β-ketoester.

In the context of N-Boc-beta-homophenylalanine(3-cyano)-oh, the key precursor would be an ethyl or methyl ester of 3-(3-cyanophenyl)-3-oxopropanoate. This β-ketoester can be subjected to reductive amination using an ammonia (B1221849) source, such as ammonium (B1175870) acetate, and a chiral catalyst with a hydrogen source. Ruthenium and rhodium complexes with chiral phosphine (B1218219) ligands, such as BINAP, have proven to be highly effective for this transformation, affording β-amino esters with high enantiomeric excess.

The resulting β-amino ester can then be N-protected with a Boc group and the ester hydrolyzed to yield the final product.

| Precursor | Reaction | Catalyst System | Product |

| Ethyl 3-(3-cyanophenyl)-3-oxopropanoate | Enantioselective Reductive Amination | Ru-BINAP catalyst, H₂, NH₄OAc | Ethyl (R)- or (S)-3-amino-3-(3-cyanophenyl)propanoate |

| Ethyl (R)- or (S)-3-amino-3-(3-cyanophenyl)propanoate | N-protection and Hydrolysis | (Boc)₂O, then LiOH | N-Boc-(R)- or (S)-β-homophenylalanine(3-cyano)-oh |

This method offers a direct route to chiral β-amino acids from readily available β-ketoesters and avoids the use of stoichiometric chiral auxiliaries.

The racemic N-Boc-β-amino acid is reacted with a single enantiomer of a chiral amine, such as (R)- or (S)-1-phenylethylamine, to form a pair of diastereomeric salts. These diastereomers have different physical properties, most notably different solubilities, which allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the chiral amine can be removed by treatment with an acid, yielding the enantiomerically pure N-Boc-β-amino acid.

The efficiency of the resolution is dependent on the choice of the resolving agent and the crystallization solvent. It is often necessary to screen several different chiral amines and solvent systems to find the optimal conditions for separation.

| Step | Description | Key Feature |

| Salt Formation | Reaction of the racemic N-Boc-β-amino acid with a chiral amine. | Formation of a mixture of two diastereomeric salts. |

| Fractional Crystallization | Separation of the diastereomeric salts based on solubility differences. | One diastereomer crystallizes out of solution preferentially. |

| Liberation of Enantiomer | Treatment of the separated diastereomeric salt with acid. | Regeneration of the enantiomerically pure N-Boc-β-amino acid. |

Enzymatic resolution is another powerful technique. For example, a lipase (B570770) could be used to selectively acylate or deacylate one enantiomer of a racemic ester derivative of the β-amino acid, allowing for the separation of the unreacted enantiomer from the modified one.

Precursors and Intermediate Synthesis for Cyano-Substituted Beta-Homophenylalanine

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound, catalyzed by a base. This reaction is particularly useful for the synthesis of α,β-unsaturated systems, which can then be further functionalized.

For the synthesis of the precursor to N-Boc-beta-homophenylalanine(3-cyano)-oh, the Knoevenagel condensation can be employed to construct the carbon skeleton. The starting materials would be 3-cyanobenzaldehyde (B1676564) and a malonic acid derivative, such as diethyl malonate or ethyl cyanoacetate (B8463686). The condensation, typically catalyzed by a weak base like piperidine (B6355638) or an ammonium salt, yields an α,β-unsaturated dicarbonyl or cyano-ester compound.

For example, the Knoevenagel condensation of 3-cyanobenzaldehyde with ethyl cyanoacetate would yield ethyl 2-cyano-3-(3-cyanophenyl)acrylate.

Subsequent transformations of this intermediate are necessary to arrive at the desired β-amino acid precursor. A common sequence involves:

Reduction of the Carbon-Carbon Double Bond: The α,β-unsaturated system can be reduced to the corresponding saturated compound. This can be achieved through catalytic hydrogenation (e.g., using H₂/Pd-C) or by using reducing agents like sodium borohydride (B1222165) in the presence of a nickel salt.

Decarboxylation (if necessary): If a malonic ester derivative was used, one of the ester groups can be removed through hydrolysis and decarboxylation.

Hydrolysis of the Ester and/or Nitrile: The ester group can be hydrolyzed to the carboxylic acid, and if desired, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.

This sequence of reactions provides a flexible route to various β-phenylalanine derivatives, which can then be subjected to the stereoselective amination

Cyanohydrin Formation and Hydrolysis Pathways

Cyanohydrin formation is a fundamental reaction in organic synthesis that can serve as a pathway to α-hydroxy acids and, with further modification, to β-amino alcohols. jove.comjove.com This reaction involves the nucleophilic addition of a cyanide ion to the carbonyl group of an aldehyde or ketone. jove.comlibretexts.org The cyanide ion attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to form the cyanohydrin. libretexts.org The general structure of a cyanohydrin features a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon atom. jove.comjove.com

The reaction is typically reversible and base-catalyzed to increase the concentration of the nucleophilic cyanide anion from a source like hydrogen cyanide (HCN). jove.com While HCN itself is a weak acid and provides a low concentration of cyanide ions, the addition of a base such as potassium cyanide (KCN) or sodium cyanide (NaCN) enhances the reaction rate. jove.comjove.com

Cyanohydrins are valuable intermediates. For instance, acid-catalyzed hydrolysis of the nitrile group in a cyanohydrin leads to the formation of an α-hydroxycarboxylic acid. youtube.com Furthermore, the reduction of the cyano group, for example with lithium aluminum hydride, yields a β-amino alcohol. jove.comjove.com This versatility makes cyanohydrin chemistry a potential, albeit indirect, route in the multi-step synthesis of complex amino acid structures.

Utility of Aromatic Aldehyde and Methyl Cyanoacetate Derivatives

A common and effective strategy for the synthesis of β-amino acids involves the use of aromatic aldehydes and derivatives of methyl cyanoacetate. One such approach is a one-pot, three-component reaction. This can involve an aromatic aldehyde, an enolizable ketone or a β-keto ester, and a nitrile in the presence of acetyl chloride, efficiently yielding a β-acetamido ketone or ester. organic-chemistry.org

Another pathway is the ethyl cyanoacetate method, where a ketone first condenses with ethyl cyanoacetate to form an enester. google.com Subsequent hydrogenation of the double bond, often catalyzed by palladium on carbon, followed by the reduction of the cyano group using a catalyst like Raney nickel, and finally hydrolysis, generates the β-amino acid. google.com While this method starts with a ketone, similar principles can be applied to reactions originating from aromatic aldehydes.

These methods are advantageous as they construct the carbon skeleton and introduce the amino functionality in a controlled manner, providing a versatile entry to a range of β-amino acid derivatives.

Application of N-terminal tert-Butyloxycarbonyl (Boc) Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino functionality in the synthesis of amino acids and peptides. Its stability under various reaction conditions and its ease of removal under specific acidic conditions make it a valuable tool in multi-step synthetic sequences.

Strategic Integration of Boc Protection in Multi-Step Syntheses

In the synthesis of complex molecules like N-Boc-beta-homophenylalanine(3-cyano)-oh, the Boc group is typically introduced to protect the nitrogen of the amino acid. This protection prevents unwanted side reactions at the amino group while other parts of the molecule are being modified. The introduction of the Boc group is often achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. orgsyn.org

The Boc protecting group is crucial in peptide synthesis, where it allows for the controlled, stepwise addition of amino acids to a growing peptide chain. sigmaaldrich.comchemimpex.com For instance, Boc-protected amino acids are key building blocks in solid-phase peptide synthesis. sigmaaldrich.com

Orthogonal Deprotection Strategies in Complex Molecule Construction

In the synthesis of complex molecules that may contain multiple functional groups requiring protection, an orthogonal protection strategy is essential. This strategy allows for the selective removal of one protecting group in the presence of others. The Boc group is a cornerstone of such strategies due to its lability under acidic conditions (e.g., with trifluoroacetic acid), while being stable to conditions used to remove other common protecting groups.

For example, in a molecule with both a Boc-protected amine and a benzyl-protected carboxylic acid, the Boc group can be selectively removed with acid without affecting the benzyl (B1604629) ester. Conversely, the benzyl group can be removed by hydrogenolysis without cleaving the Boc group. This orthogonality is critical for the efficient and high-yielding synthesis of complex target molecules.

Analytical Verification of Synthetic Intermediates and Final Products

The structural confirmation of synthetic intermediates and the final product is a critical aspect of chemical synthesis. A combination of spectroscopic and analytical techniques is employed to ensure the identity and purity of the synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of the final compound and intermediates. Thin Layer Chromatography (TLC) is also routinely used to monitor the progress of reactions and to get a preliminary indication of product purity. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. This is essential for confirming that the desired transformations have occurred at each synthetic step.

Mass Spectrometry (MS) is used to determine the molecular weight of the compounds, further confirming their identity. High-Resolution Mass Spectrometry (HR-MS) can provide the exact molecular formula. rsc.org

For chiral molecules, the optical rotation is measured to determine the enantiomeric purity. sigmaaldrich.com

Advanced Derivatization and Functionalization Strategies for N Boc Beta Homophenylalanine 3 Cyano Oh

Regioselective Modifications of the Phenyl Ring System

The phenyl ring of N-Boc-beta-homophenylalanine(3-cyano)-oh offers a prime site for introducing chemical diversity, which can significantly modulate the pharmacological profile of resulting derivatives.

Exploration of Cyano Group Reactivity and Transformations

The cyano group at the 3-position of the phenyl ring is not merely a placeholder but an active functional group capable of undergoing a variety of chemical transformations. sioc-journal.cn While traditionally viewed as a stable substituent, recent advancements have highlighted its potential as a reactive site for C-CN bond cleavage and subsequent functionalization. sioc-journal.cn

One of the most common transformations of the nitrile group is its hydrolysis to a primary amide or a carboxylic acid. This can be achieved under basic conditions, for instance, providing a straightforward route to introduce a carboxamide or a carboxylate group on the phenyl ring. researchgate.net This transformation can be particularly useful for altering the polarity and hydrogen bonding capabilities of the molecule.

Furthermore, the cyano group can participate in cycloaddition reactions. For example, reaction with sodium azide (B81097) can convert the nitrile into a tetrazole ring, a well-established carboxylic acid bioisostere in medicinal chemistry. acs.org This transformation dramatically alters the electronic and steric properties of the phenyl substituent.

Recent research has also focused on transition metal-catalyzed reactions involving the C-CN bond. sioc-journal.cn These methods allow for the replacement of the cyano group with other functionalities, although this often requires harsh reaction conditions that may not be compatible with the other functional groups present in N-Boc-beta-homophenylalanine(3-cyano)-oh without careful optimization.

Table 1: Potential Transformations of the 3-Cyano Group

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Hydrolysis (Amide) | Base (e.g., NaOH), H2O2 | -CONH2 |

| Hydrolysis (Carboxylic Acid) | Strong Acid or Base, Heat | -COOH |

| Tetrazole Formation | NaN3, Lewis Acid (e.g., ZnCl2) | 5-substituted-1H-tetrazole |

| Reduction to Amine | Reducing agents (e.g., H2/Pd, LiAlH4) | -CH2NH2 |

Introduction of Other Substituents (e.g., Fluoro) and Their Synthetic Routes

The introduction of substituents, such as fluorine, onto the phenyl ring can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity. beilstein-journals.orgchemimpex.com Several strategies can be employed for the regioselective fluorination of the phenyl ring in derivatives of N-Boc-beta-homophenylalanine(3-cyano)-oh.

One approach involves the direct C-H activation/fluorination of the aromatic ring. Palladium-catalyzed methods have been developed for the direct fluorination of β-methylene C(sp3)–H bonds in phenylalanine derivatives, and similar strategies could be adapted for the phenyl ring C-H bonds. beilstein-journals.org The directing-group ability of the amino acid backbone or other substituents can be harnessed to achieve regioselectivity.

Alternatively, a more classical approach involves the synthesis of the fluorinated analogue from a corresponding amino or bromo-substituted precursor via Sandmeyer or Balz-Schiemann reactions, respectively. This would necessitate the synthesis of a precursor to N-Boc-beta-homophenylalanine(3-cyano)-oh with an appropriate functional group handle already in place on the phenyl ring.

For instance, a synthetic route could start from a commercially available fluorinated benzaldehyde, which would then be elaborated through a multi-step synthesis involving, for example, a Horner-Wadsworth-Emmons reaction followed by asymmetric reduction and protection steps to yield the desired fluorinated N-Boc-beta-homophenylalanine derivative.

Table 2: Synthetic Strategies for Fluorination of the Phenyl Ring

| Strategy | Key Reaction | Starting Material Example |

| Direct C-H Fluorination | Pd-catalyzed C-H activation | N-Boc-beta-homophenylalanine derivative |

| From Amino Precursor | Sandmeyer Reaction | Amino-substituted N-Boc-beta-homophenylalanine derivative |

| From Halo Precursor | Nucleophilic Aromatic Substitution | Bromo- or Iodo-substituted N-Boc-beta-homophenylalanine derivative |

| De Novo Synthesis | Multi-step synthesis from fluorinated building block | 3-Fluoro-5-cyanobenzaldehyde |

Manipulation of Carboxyl and Amine Functionalities

The core amino acid structure of N-Boc-beta-homophenylalanine(3-cyano)-oh, with its protected amine and free carboxylic acid, is primed for elongation and conjugation.

Formation of Peptide Bonds for Oligomerization

The carboxylic acid of N-Boc-beta-homophenylalanine(3-cyano)-oh can be readily activated to form peptide bonds with other amino acids or peptide fragments. pnas.org Standard peptide coupling reagents are effective for this transformation. The choice of coupling reagent can be critical, especially when dealing with sterically hindered amino acids or to minimize racemization. sigmaaldrich.com

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. pnas.orgsigmaaldrich.com Phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and aminium-based reagents like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also highly effective, particularly for challenging couplings. sigmaaldrich.com

Following the coupling reaction, the Boc protecting group on the nitrogen can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to liberate the free amine, which can then participate in a subsequent peptide bond formation, allowing for the stepwise synthesis of oligomers. pnas.org

Linker Appendage for Conjugation Chemistry

The carboxylic acid and, after deprotection, the amine functionality serve as handles for the attachment of various linkers, enabling the conjugation of N-Boc-beta-homophenylalanine(3-cyano)-oh to other molecules of interest, such as proteins, antibodies, or cytotoxic payloads in the context of antibody-drug conjugates (ADCs). nih.govrsc.org

The choice of linker is crucial and depends on the desired properties of the final conjugate, such as its stability, solubility, and the mechanism of release of the appended molecule. nih.gov Linkers can be broadly categorized as cleavable or non-cleavable.

Cleavable linkers are designed to release the payload under specific physiological conditions. Examples include:

Hydrazone linkers: These are acid-labile and release the payload in the acidic environment of endosomes or lysosomes. nih.gov

Dipeptide linkers (e.g., Val-Cit): These are cleaved by lysosomal proteases like cathepsin B. nih.gov

Glucuronide linkers: These are cleaved by β-glucuronidase, an enzyme overexpressed in some tumor tissues. nih.gov

Non-cleavable linkers result in the payload remaining attached to the amino acid after internalization and degradation of the carrier protein. Thioether linkages formed from maleimide (B117702) chemistry are a common example. nih.gov

The conjugation chemistry typically involves the formation of a stable amide bond between the amino acid's carboxyl or amino group and a complementary functional group on the linker.

Integration of N Boc Beta Homophenylalanine 3 Cyano Oh into Peptidic Structures and Peptidomimetics

Methodologies for Peptide Chain Elongation

The synthesis of peptides incorporating Boc-beta-hophe(3-cn)-oh can be achieved through several established methodologies, each with its own set of protocols and applications.

Solid-Phase Peptide Synthesis (SPPS) is the most common method for preparing synthetic peptides, including those containing unnatural amino acids. nih.gov In this technique, the growing peptide chain is covalently attached to an insoluble polymer resin, allowing for the easy removal of excess reagents and byproducts by simple filtration. The synthesis typically proceeds by the sequential addition of N-terminally protected amino acids.

For incorporating this compound, the Boc (tert-butyloxycarbonyl) protecting group on its amino terminus is ideal for the Boc-SPPS strategy. nih.gov This strategy involves using a mild acid, such as trifluoroacetic acid (TFA), to remove the Boc group before the next amino acid is coupled. libretexts.org

The coupling (amide bond formation) step is critical and requires activating the carboxyl group of the incoming amino acid. A variety of coupling reagents can be used for this purpose, each with different efficiencies and propensities for side reactions.

Table 1: Common Coupling Reagents in Peptide Synthesis

| Coupling Reagent | Full Name | Typical Application | Notes |

|---|---|---|---|

| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) | SPPS & Solution-Phase | Efficient and widely used, often in combination with an additive like HOBt. google.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | SPPS | Known for reducing racemization and being effective for hindered couplings. nih.govbeilstein-journals.org |

| DCC | N,N'-Dicyclohexylcarbodiimide | Solution-Phase | One of the original coupling reagents; its byproduct, DCU, can be difficult to remove. libretexts.org |

| DEPBT | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Solution-Phase | Noted for low racemization. google.com |

Optimization of SPPS protocols is crucial, especially for long or complex peptides. A significant challenge is the potential for aspartimide formation when sequences contain aspartic acid, which can lead to a mixture of byproducts. nih.gov While this compound does not present this specific issue, the incorporation of any non-standard residue requires careful selection of coupling conditions to ensure high yield and purity.

Before the dominance of SPPS, peptides were constructed entirely in solution. libretexts.org Solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or when SPPS is not feasible. The strategy is similar to SPPS in its cycle of deprotection and coupling but requires purification, often by crystallization or chromatography, after each step.

In this method, this compound would be coupled to another protected amino acid or peptide fragment in a suitable organic solvent. google.com The Boc group is removed with acid, and the resulting peptide fragment is purified before the next coupling reaction. libretexts.orggoogle.com While more labor-intensive than SPPS, solution-phase methods offer greater flexibility for complex synthetic routes and modifications.

Advanced methods are being explored to incorporate non-canonical amino acids like β-amino acids into polypeptides.

Ribosomal Synthesis: The cell's natural protein synthesis machinery, the ribosome, has been engineered to incorporate certain β-amino acids. acs.org Studies using reconstituted cell-free translation systems have shown that the ribosome can accept a variety of β-amino acids, although with varying efficiencies. acs.org Research has identified that while single incorporations are possible for many β-amino acids, the successive addition of two β-amino acids is often prohibited. acs.org This limitation can sometimes be overcome by inserting a standard α-amino acid between the two β-residues. acs.org Systems like Flexizyme, which chemoenzymatically acylates tRNA molecules, can also be used to charge tRNAs with β-amino acids for ribosomal synthesis. frontiersin.org

Table 2: Reported Ribosomal Incorporation Efficiency of β-Amino Acids

| Incorporation Efficiency | Example β-Amino Acids |

|---|---|

| High | βhGly, L-βhAla, L-βhGln, L-βhPhg, L-βhMet, D-βhPhg |

| Moderate | L-βhLeu, L-βhIle, L-βhAsn, L-βhPhe, L-βhLys, D-βhAla, D-βhLeu |

| Not Incorporated | L-βhPro, L-βhTrp, L-βhGlu |

(Based on data from a 2017 study on ribosomal synthesis. acs.org)

Chemoenzymatic Synthesis: This approach merges the flexibility of chemical synthesis with the specificity of enzymes. nih.gov For instance, enzymes like Candida antarctica lipase (B570770) A have been used for the enantioselective N-acylation of racemic β-amino esters, allowing for the separation of enantiomers which can then be used in synthesis. researchgate.net Another powerful technique is Native Chemical Ligation (NCL), which allows two unprotected polypeptide fragments to be joined together. nih.gov One fragment must have an N-terminal cysteine, and the other a C-terminal thioester. This method could potentially be used to ligate a chemically synthesized peptide containing this compound to a recombinantly expressed protein. nih.gov

Rational Design Principles for Peptidomimetic Scaffolds

The inclusion of β-amino acids like this compound is a deliberate design choice to create "foldamers"—synthetic oligomers that adopt stable, predictable secondary structures similar to those found in proteins. scirp.org

The additional C-C bond in the backbone of β-amino acids introduces more torsional flexibility compared to α-amino acids. scirp.org However, this flexibility does not lead to random structures. Instead, it allows β-peptides to access unique and stable folded conformations, such as helices and hairpins, even in short sequences. nih.govethz.ch

A primary goal of using β-amino acids is to create peptidomimetics that replicate the three-dimensional structure and function of natural α-peptides, particularly α-helices and β-sheets, which are common motifs in protein-protein interactions. nih.govacs.org

By creating hybrid α/β-peptides, researchers have successfully designed oligomers with unnatural backbones that adopt conformations strikingly similar to the α-helix. nih.gov A common strategy is "sequence-based design," where α-amino acid residues in a known active sequence are systematically replaced with their β-amino acid homologues. nih.gov For instance, patterns like ααβαααβ have been used to create α/β-peptide mimics of BH3 domains and the gp41 protein, leading to potent inhibitors of protein-protein interactions. nih.govnih.govacs.org

These β-peptide and α/β-peptide foldamers can present their side chains in a spatial arrangement that mimics the "epitopes" of natural peptides, allowing them to bind to the same biological targets. ethz.chacs.org The key advantage is that these mimics are often resistant to degradation by proteases, a major drawback of natural peptide drugs. nih.govmdpi.com The introduction of the 3-cyano group on the phenyl ring of this compound further provides a specific chemical handle and can influence binding interactions through its electronic properties and ability to act as a hydrogen bond acceptor.

Positional Effects of N-Boc-beta-homophenylalanine(3-cyano)-oh Residues on Peptide Architecture

The incorporation of non-natural amino acids into peptide chains is a powerful strategy for creating novel structures with tailored functions. sigmaaldrich.com N-Boc-beta-homophenylalanine(3-cyano)-oh is a synthetic amino acid that introduces two significant modifications to a standard peptide backbone: a β-amino acid structure and a cyano-substituted aromatic side chain. These features can profoundly influence the local and global architecture of a peptide, with the specific effects being highly dependent on the residue's position within the sequence.

The fundamental difference between α- and β-amino acids is the presence of an additional carbon atom in the backbone of β-amino acids. researchgate.net This extension increases the flexibility of the peptide chain but also predisposes it to adopt unique secondary structures not typically seen with α-amino acids, such as various turns and, most notably, the 14-helix. wisc.edu The phenyl ring of the homophenylalanine side chain, further modified with a 3-cyano group, adds another layer of complexity. The cyano group is strongly electron-withdrawing and polar, capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor.

The architectural impact of a this compound residue is dictated by its placement relative to other residues and its exposure to the surrounding environment.

In Helical Segments: When placed within a helical structure, the residue's influence depends on its orientation. In an amphipathic helix, if the residue is positioned on the hydrophobic face, the phenyl ring can participate in hydrophobic packing, while the polar cyano group would be unfavorably buried unless it can form a specific internal hydrogen bond. Conversely, if positioned on the hydrophilic face, the cyano group can interact favorably with the aqueous solvent or polar residues. The increased backbone length of the β-amino acid can also introduce a local perturbation or "kink" in a standard α-helix, while promoting the formation of a more stable 14-helix in sequences of repeating β-amino acids. wisc.edu

The following table conceptualizes the potential effects of positioning a this compound residue in a model amphipathic helical peptide.

| Residue Position |

Challenges in the Incorporation of Substituted Beta-Homophenylalanines into Complex Peptide Sequences

While the inclusion of modified residues like this compound offers significant advantages for peptide design, their integration into complex sequences presents notable synthetic and purification challenges. spbu.ruopenaccessjournals.com These difficulties arise primarily from the steric bulk and altered reactivity of the unnatural amino acid.

Synthetic Challenges:

The primary method for assembling peptides, solid-phase peptide synthesis (SPPS), relies on a series of coupling and deprotection steps. openaccessjournals.com The incorporation of a substituted β-homophenylalanine can complicate this process.

Reduced Coupling Efficiency: The N-Boc protecting group, combined with the inherent bulk of the β-homophenylalanine side chain, creates significant steric hindrance around the secondary amine. This can impede the approach of the incoming activated amino acid, leading to slow and incomplete coupling reactions. The result is often a lower yield of the desired full-length peptide and an increased prevalence of deletion sequences, where the modified residue has been skipped. spbu.ru

Aggregation of Growing Chains: Peptides containing bulky, aromatic, or β-amino acid residues can be prone to aggregation on the solid support. rsc.org This aggregation can physically block reactive sites, further reducing coupling efficiency and making subsequent deprotection steps difficult.

Need for Optimized Coupling Conditions: To overcome poor coupling efficiency, chemists often must resort to more aggressive or specialized coupling reagents and extended reaction times. acs.org Techniques such as microwave-assisted peptide synthesis can also be employed to drive these difficult couplings to completion, though this requires specialized equipment. openaccessjournals.com

Purification Challenges:

The purification of the final peptide product, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), can also be complicated by the presence of the modified residue.

Altered Chromatographic Behavior: The unique polarity imparted by the cyano group and the increased size of the β-amino acid can significantly alter the peptide's retention time on an HPLC column compared to its unmodified counterpart. This requires the development of custom purification protocols.

Product Aggregation in Solution: Similar to on-resin aggregation, the final peptide product may have a tendency to aggregate in the purification buffers, leading to peak broadening, poor resolution, and potential loss of material. rsc.org

The following table summarizes the key challenges and common strategies to address them.

| Challenge |

Conformational Analysis of Peptides Containing N Boc Beta Homophenylalanine 3 Cyano Oh Residues

Investigation of Helical Secondary Structures

The introduction of β-amino acids into peptide backbones can induce the formation of novel helical structures not commonly observed in peptides composed solely of α-amino acids. The conformational preferences of N-Boc-beta-homophenylalanine(3-cyano)-oh play a significant role in directing the folding of the peptide chain into specific helical motifs.

Characterization of 14-Helical Conformations

Oligomers of β-amino acids, known as β-peptides, are well-documented to form stable helical structures, most notably the 14-helix, which is defined by 14-membered hydrogen-bonded rings between the N-H group of one residue and the C=O group of the residue two positions earlier (i to i-2). nih.govwisc.edu The stability of the 14-helix is influenced by the substitution pattern of the β-amino acid residues. nih.gov While specific studies on peptides composed exclusively of N-Boc-beta-homophenylalanine(3-cyano)-oh are not extensively detailed in the provided results, the general principles of 14-helix formation in β-peptides provide a framework for understanding its potential conformational behavior. The presence of the cyano group on the phenyl ring could influence helical stability through electronic and steric effects. Research has shown that even with variations in residue composition and helical propensity, significant biological activity can be maintained. nih.govwisc.edu For instance, studies on amphiphilic β-peptides have demonstrated that a high population of 14-helical structure can be achieved in aqueous solutions, and this conformation is often associated with antimicrobial properties. nih.govwisc.edu

Examination of Other Helical Motifs (e.g., 10-helix, 12-helix, 12/10/12-helix)

Beyond the prevalent 14-helix, β-peptides can adopt other helical conformations, such as the 10-helix and 12-helix, as well as mixed helical motifs like the 12/10/12-helix. ethz.ch These alternative structures arise from different hydrogen-bonding patterns and are often influenced by the specific sequence and conformational constraints of the constituent β-amino acid residues. For example, peptides containing alternating β³- and β²-residues have been found to form a right-handed 2.7(12,10)-helix, which notably lacks a significant macrodipole due to the alternating up/down direction of its carbonyl and amide bonds relative to the helix axis. ethz.ch The incorporation of a β³,³-disubstituted residue like 1-aminocyclohexaneacetic acid has been shown to favor a C11 hydrogen-bonded hybrid α/β turn in certain dipeptides. nih.gov The specific torsional preferences of N-Boc-beta-homophenylalanine(3-cyano)-oh would be a key determinant in whether it promotes the formation of these less common but structurally significant helical motifs.

Analysis of Beta-Hairpin and Foldamer Formation

The conformational flexibility introduced by the additional methylene (B1212753) group in β-amino acids also allows for the formation of well-defined β-hairpin structures and other complex foldamers. nih.govfrontiersin.org

β-hairpins are fundamental secondary structural motifs in proteins and can be mimicked and stabilized in synthetic peptides by incorporating β-amino acids. The centrally located turn region is critical for nucleating the hairpin fold. Studies on hybrid peptides containing both α- and β-amino acids have shown that expanded β-turns can effectively nucleate and stabilize β-hairpins. frontiersin.org The stereochemistry of the β-amino acid residue within the turn can significantly impact the stability of the hairpin. For instance, a D-β-homoPhe residue in combination with L-α-amino acids in the strands can lead to a more stable hairpin structure compared to its L-β-homoPhe counterpart, highlighting the importance of hetero-chirality. frontiersin.org The resulting β-sheets formed by the association of these hairpins can exhibit unique polarities due to the unidirectional alignment of the N-H---O=C hydrogen bonds, a feature distinct from sheets formed by α-peptides. nih.gov

Foldamers are oligomers that adopt well-defined, folded conformations in solution. nih.gov The incorporation of residues like N-Boc-beta-homophenylalanine(3-cyano)-oh can be a strategy to design novel foldamers with specific shapes and functionalities. The interactions driving the folding can include hydrogen bonds, solvophobic effects, and metal coordination. nih.gov The cyano group on the phenyl ring of Boc-beta-hophe(3-cn)-oh could potentially participate in unique non-covalent interactions, further directing the folding process.

Spectroscopic and Crystallographic Elucidation of Conformation

To definitively determine the conformational preferences of peptides containing N-Boc-beta-homophenylalanine(3-cyano)-oh, a combination of spectroscopic and crystallographic methods is essential.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights under near-physiological conditions. uzh.ch Key NMR parameters used in conformational analysis include:

Nuclear Overhauser Effect (NOE): The NOE provides information about the spatial proximity of protons within the peptide. uzh.chnih.gov The presence of specific NOEs between backbone and side-chain protons can help define the secondary structure, such as identifying short distances between non-adjacent residues characteristic of helical or turn conformations. ias.ac.in Quantitative NOE measurements can provide precise interproton distances, which are crucial for detailed structure calculations. nih.gov

Chemical Shifts: The chemical shifts of amide protons (NH) and α-protons (αH) are sensitive to the local electronic environment and thus to the secondary structure. researchgate.net Dispersed amide proton resonances in the ¹H NMR spectrum are often indicative of a well-folded structure. researchgate.net

Coupling Constants: Three-bond J-couplings (³J) between NH and αH protons can be related to the dihedral angle φ via the Karplus equation, providing constraints on the backbone conformation. researchgate.net

Temperature Coefficients: The temperature dependence of amide proton chemical shifts can distinguish between solvent-exposed and intramolecularly hydrogen-bonded protons. A small temperature coefficient suggests the involvement of the NH group in a stable hydrogen bond, a hallmark of secondary structure formation. researchgate.net

X-ray Diffraction Studies for Solid-State Structures

Single-crystal X-ray diffraction provides an atomic-resolution view of the peptide's conformation in the solid state. nih.gov This technique is invaluable for unambiguously determining bond lengths, bond angles, and torsion angles, offering a static picture of the preferred molecular structure. nih.govresearchgate.net

For peptides containing β-amino acids, X-ray crystallography has been instrumental in characterizing novel secondary structures. For example, the crystal structure of a synthetic hexapeptide containing (S)-β³ homophenylalanine revealed a β-hairpin conformation that assembles into an infinite pleated β-sheet through intermolecular hydrogen bonds. nih.gov The crystallographic data provided precise details about the turn conformation and the geometry of the intermolecular interactions. nih.gov

The successful crystallization of a peptide containing N-Boc-beta-homophenylalanine(3-cyano)-oh would yield crucial data on its intrinsic conformational preferences and how it influences the packing in the crystal lattice. The table below summarizes typical information obtained from X-ray diffraction studies of peptides.

| Parameter | Description | Example Value (for a hypothetical peptide) |

| Space Group | The symmetry of the crystal lattice. | P2₁ |

| Unit Cell Dimensions (a, b, c, β) | The dimensions of the repeating unit of the crystal. | a = 9.85 Å, b = 10.64 Å, c = 25.30 Å, β = 100.4° |

| Resolution | A measure of the level of detail in the electron density map. | 0.90 Å |

| Torsion Angles (φ, θ, ψ) | The dihedral angles that define the backbone conformation. | φ ≈ ±60°, θ ≈ ±60°, ψ ≈ 150° |

| Hydrogen Bond Geometry | Distances and angles of intramolecular and intermolecular hydrogen bonds. | N-H···O distance of 2.8-3.2 Å |

This table presents illustrative data based on typical peptide crystal structures and does not represent actual data for this compound containing peptides.

The combination of solution-state NMR data and solid-state X-ray crystal structures provides a comprehensive understanding of the conformational landscape of peptides incorporating N-Boc-beta-homophenylalanine(3-cyano)-oh, revealing how this unique residue directs folding into specific secondary structures.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a vital tool for the rapid assessment of the secondary structure of peptides and proteins in solution. acs.orgnih.gov The technique measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-UV region (typically 190-260 nm) is sensitive to the peptide backbone conformation. frontiersin.org Different secondary structures, including α-helices, β-sheets, β-turns, and random coils, exhibit distinct CD signatures. nih.govnih.gov

Research Findings:

While specific experimental CD data for peptides exclusively containing N-Boc-beta-homophenylalanine(3-cyano)-oh are not extensively available in public literature, studies on peptides with other β-amino acids and substituted phenylalanine analogs provide a strong basis for interpretation. rsc.orgnih.gov For instance, β-peptides are known to form stable helical structures (e.g., 14-helices) or β-turns. rsc.org The characteristic CD spectra for common secondary structures are as follows:

α-Helix: Negative bands near 222 nm and 208 nm, and a strong positive band around 192 nm. frontiersin.org

β-Sheet: A negative band around 217 nm and a positive band near 195 nm. nih.gov

β-Turn: The spectra for β-turns are more varied. For example, a Type II β-turn can show two positive bands around 230 nm and 202 nm. nih.gov

Random Coil: A strong negative band near 200 nm. frontiersin.org

The introduction of the 3-cyano-phenyl group may also contribute to the CD spectrum through aromatic transitions, which could complicate the interpretation of the backbone conformation. acs.org Therefore, careful analysis and comparison with model peptides are essential.

Below is a hypothetical data table illustrating typical CD spectroscopy results for a model peptide containing a β-homophenylalanine analog in different solvent environments.

| Solvent Condition | Wavelength (nm) of Negative Maxima | Wavelength (nm) of Positive Maxima | Inferred Secondary Structure |

| Phosphate Buffer (pH 7.4) | ~200 | - | Random Coil |

| 50% Trifluoroethanol (TFE) | ~222, ~208 | ~192 | Predominantly α-Helical |

| 25 mM SDS Micelles | ~220, ~209 | ~193 | α-Helical |

This table is illustrative and based on typical results for peptides that adopt helical structures in membrane-mimicking environments. frontiersin.org

Computational Chemistry and Molecular Dynamics Simulations for Conformational Prediction and Validation

Computational chemistry and molecular dynamics (MD) simulations offer powerful, atomistic-level insights into the conformational landscape of peptides, complementing experimental data from techniques like CD spectroscopy. acs.orgresearchgate.net These methods are used to predict stable conformations, explore conformational dynamics, and rationalize experimental observations. acs.org

For a peptide containing N-Boc-beta-homophenylalanine(3-cyano)-oh, the process typically begins with building an initial 3D model of the peptide. This model is then subjected to energy minimization to remove any unfavorable steric clashes. Following this, MD simulations are performed. An MD simulation calculates the trajectory of atoms over time by integrating Newton's equations of motion, providing a dynamic view of the peptide's conformational flexibility. mdpi.com These simulations require a force field, a set of parameters that describes the potential energy of the system. acs.org

Research Findings:

MD simulations can reveal the preferred dihedral angles of the peptide backbone and the side chain of the N-Boc-beta-homophenylalanine(3-cyano)-oh residue. The simulations can identify stable secondary structures and the hydrogen-bonding patterns that stabilize them. For example, simulations can show whether the peptide adopts a helical structure, a β-hairpin, or remains flexible and disordered in solution. researchgate.netjst.go.jp

A typical workflow and the data generated from a computational study are outlined in the table below.

| Computational Step | Method/Software | Key Parameters | Output/Results |

| Force Field Parametrization | QM (e.g., Gaussian), FF Parametrization Tools | Basis set (e.g., 6-31G*), Level of theory (e.g., HF, DFT) | Atomic partial charges, bond and angle parameters for the unnatural residue. |

| System Setup | GROMACS, AMBER | Water model (e.g., TIP3P), Box size, Ion concentration | Solvated and neutralized peptide system ready for simulation. acs.org |

| Energy Minimization | Steepest Descent, Conjugate Gradient | Force tolerance | A relaxed, low-energy starting structure for the simulation. |

| Molecular Dynamics Simulation | GROMACS, AMBER | Temperature (e.g., 300 K), Pressure (e.g., 1 bar), Simulation time (e.g., 100s of nanoseconds) | Atomic trajectory file containing coordinates over time. mdpi.com |

| Analysis | VMD, GROMACS tools | RMSD, RMSF, Ramachandran plots, Hydrogen bond analysis | Conformational stability, identification of secondary structures, dynamic behavior. |

By analyzing the simulation trajectory, researchers can generate a detailed picture of how the N-Boc-beta-homophenylalanine(3-cyano)-oh residue influences the peptide's structure and dynamics, providing a robust foundation for understanding its biological activity. jst.go.jp

Structure Activity Relationship Sar Studies of N Boc Beta Homophenylalanine 3 Cyano Oh Containing Compounds

Influence of the Meta-Cyano Group on Molecular Interactions

The introduction of a meta-cyano group onto the phenyl ring of N-Boc-beta-homophenylalanine-oh profoundly influences its potential molecular interactions, which is a cornerstone of its structure-activity relationship (SAR). This influence can be dissected into its electronic and steric contributions, as well as its participation in various non-covalent interactions.

The cyano moiety is a strong electron-withdrawing group, a property that significantly alters the electronic landscape of the aromatic ring to which it is attached. nih.gov This strong inductive effect reduces the electron density of the phenyl ring, rendering it a more effective electron acceptor in interactions with electron-rich amino acid residues within a receptor's binding pocket. nih.gov This modulation of the electronic properties can lead to enhanced binding affinity. nih.gov

From a steric perspective, the cyano group is linear and relatively small, imposing minimal steric hindrance. Its placement at the meta position of the phenyl ring, however, precisely dictates the spatial orientation of its electronic influence. This positioning can be critical for the molecule's ability to fit optimally within the confines of a specific binding site, thereby contributing to its selectivity for a particular receptor. nih.govnih.gov

The nitrogen atom of the cyano group is highly electronegative and possesses a lone pair of electrons, making it a competent hydrogen bond acceptor. libretexts.org While nitriles are incapable of forming hydrogen bonds with themselves, they can readily accept hydrogen bonds from donor groups such as water molecules or amino acid residues within a protein, including the amide backbone or the side chains of residues like glutamine. nih.govlibretexts.org This capacity for hydrogen bonding is a significant determinant of its interaction with biological targets. nih.gov

Moreover, the presence of one or more electron-withdrawing cyano groups can augment the hydrogen bond donor capacity of adjacent carbon-hydrogen (C-H) bonds. mdpi.com The cyano group can also participate in π-hole interactions, a type of noncovalent bond. While a single cyano group generates a weak π-hole, the presence of multiple such groups can create a more pronounced region of positive electrostatic potential, which can attract nucleophilic species. nih.gov The altered electronic character of the phenyl ring due to the cyano group can also modulate π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within a receptor.

| Interaction Type | Description | Significance in Ligand Binding |

|---|---|---|

| Electronic (Inductive Effect) | Strongly electron-withdrawing, reducing electron density on the phenyl ring. nih.gov | Enhances the ring's ability to act as an electron acceptor, potentially increasing binding affinity. nih.gov |

| Steric | Linear and small, offering minimal bulk. researchgate.net | Allows for a good fit in sterically constrained binding pockets, contributing to selectivity. nih.gov |

| Hydrogen Bonding | The nitrogen atom acts as a hydrogen bond acceptor. libretexts.org | Forms key interactions with hydrogen bond donors in the receptor, anchoring the ligand. nih.gov |

| π-Stacking | The modified electronics of the phenyl ring can influence stacking with aromatic residues. | Contributes to the overall binding energy and specificity of the ligand-receptor complex. |

| π-Hole Interactions | Can create a region of positive electrostatic potential, attracting nucleophiles. nih.gov | Provides an additional, directional non-covalent interaction to stabilize the bound state. |

Stereochemical Impact on Biological Activity Profiles

Stereochemistry is a paramount factor governing the biological activity of chiral molecules, including derivatives of amino acids. nih.gov The precise three-dimensional arrangement of atoms and functional groups around a chiral center determines the molecule's ability to interact effectively with its biological target, thereby influencing its binding affinity, metabolic fate, and transport across biological membranes. nih.gov

For compounds that incorporate a β-amino acid scaffold, the stereochemistry at both the α- and β-carbon atoms is of critical importance. In studies of endomorphin-2 analogues, it has been firmly established that the spatial orientation of the aromatic side chains, which is dictated by the stereochemistry of the constituent amino acid residues, is essential for their biological activity. nih.gov The introduction of β-methylphenylalanine stereoisomers has demonstrated that the correct orientation of the aromatic side chain, as determined by the stereochemistry of the β-amino acid, results in significantly higher activity. nih.gov Consequently, the specific stereoisomer of Boc-beta-hophe(3-cn)-oh utilized in the synthesis of a compound will have a profound impact on its resulting biological profile.

Role of the Beta-Homophenylalanine Scaffold in Modulating Peptide Stability

The incorporation of β-amino acids, such as β-homophenylalanine, into peptide chains is a widely recognized and effective strategy for enhancing their metabolic stability. acs.org Peptides that are constructed from β-amino acids, often referred to as β-peptides, exhibit a notable resistance to enzymatic degradation by proteases, which are highly specific for cleaving the peptide bonds between α-amino acids. nih.gov This inherent proteolytic stability represents a major advantage in the design and development of peptide-based therapeutic agents.

Comparative SAR with Other Beta-Amino Acid Analogs and Alpha-Amino Acid Counterparts

The structure-activity relationships of compounds containing β-amino acids are frequently compared with those of their α-amino acid counterparts to elucidate the impact of the modified backbone structure. The insertion of an additional methylene (B1212753) group in the backbone of β-amino acids confers greater conformational flexibility, while also enabling the formation of unique and stable secondary structures that are not accessible to α-peptides. acs.orgnih.gov

Comparative studies of α- and β-amino acids have revealed that β-amino acids can display different polymerization efficiencies and can lead to the formation of more stable oligomers under specific conditions. mdpi.com In the context of SAR studies, the replacement of an α-amino acid with a β-amino acid can result in significant changes in receptor affinity and selectivity. For instance, in the development of LFA-1/ICAM-1 antagonists, the SAR of the α-amino acid residue was extensively investigated, underscoring its importance for potency. nih.gov The introduction of a β-amino acid such as β-homophenylalanine would alter the spacing and orientation of the side chain, inevitably leading to a distinct SAR profile.

| Feature | α-Amino Acids | β-Amino Acids |

|---|---|---|

| Backbone Structure | Amino and carboxyl groups are attached to the same carbon (α-carbon). | Amino and carboxyl groups are attached to adjacent carbons (α- and β-carbons). |

| Proteolytic Stability | Generally susceptible to degradation by proteases. | Generally resistant to proteolytic degradation. nih.gov |

| Secondary Structures | Form well-defined structures like α-helices and β-sheets. | Form unique and stable structures such as 14-helices and β-sheets. nih.govacs.org |

| Conformational Flexibility | More conformationally constrained. | Greater conformational flexibility due to the additional backbone carbon. acs.org |

| Application in Drug Design | The natural building blocks of proteins and many peptide drugs. | Used to create more stable and conformationally defined peptide mimetics. acs.org |

Elucidating Conformational Correlates with Bioactivity

The biological activity of a peptide is inextricably linked to its three-dimensional conformation. The incorporation of β-amino acids like β-homophenylalanine can serve to pre-organize a peptide into a specific, biologically active conformation. nih.gov The β-amino acid backbone is capable of stabilizing well-defined helical or sheet-like structures, which can be of paramount importance for effective interaction with a biological target. nih.govacs.org

For example, β-peptides have been shown to fold into stable 14-helical structures, and the stability of these helices can be fine-tuned by the nature of the β-amino acid side chains. nih.gov The conformational constraints imposed by the β-amino acid scaffold can be a powerful tool in rational drug design, enabling the locking of a peptide into its active conformation and thereby enhancing its potency and selectivity. acs.org The intricate relationship between the conformation of endomorphin analogues and their bioactivity has been the subject of extensive investigation, with the spatial orientation of the aromatic rings emerging as a key determinant of activity. nih.gov

Rational Design Approaches Based on SAR Insights for Enhanced Biological Properties

The rational design of therapeutic agents is a cornerstone of modern medicinal chemistry, aiming to optimize the biological properties of a lead compound through iterative modifications based on an understanding of its structure-activity relationship (SAR). While specific SAR studies on N-Boc-beta-homophenylalanine(3-cyano)-oh are not extensively documented in publicly available research, rational design approaches for compounds incorporating this moiety can be inferred from established principles in drug design, particularly concerning the roles of the Boc protecting group, the beta-homophenylalanine scaffold, and the cyano functional group.

The design of molecules containing N-Boc-beta-homophenylalanine(3-cyano)-oh is guided by the goal of enhancing biological efficacy through several key mechanisms. The tert-butoxycarbonyl (Boc) protecting group is a widely utilized tool in peptide and amino acid-based drug discovery. biointerfaceresearch.comnih.govrsc.org Its primary role is to increase the lipophilicity of the parent molecule, which can improve its ability to cross cellular membranes and enhance oral bioavailability. Furthermore, the Boc group can provide steric hindrance, protecting the amino group from rapid metabolic degradation by peptidases, thereby prolonging the compound's half-life in vivo. biointerfaceresearch.com

The incorporation of a cyano (-CN) group onto the phenyl ring is a common strategy in medicinal chemistry to fine-tune the electronic and physicochemical properties of a drug candidate. rsc.orgnumberanalytics.comresearchgate.netnih.gov The nitrile group is a potent electron-withdrawing group and can engage in various noncovalent interactions, including hydrogen bonds and dipole-dipole interactions, with the target protein. researchgate.netnih.gov These interactions can significantly enhance binding affinity and selectivity. Moreover, the cyano group can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom, offering a way to modulate the molecule's properties while maintaining key binding interactions. researchgate.net The metabolic stability of a compound can also be improved by introducing a cyano group, as it can block sites susceptible to metabolic oxidation. researchgate.net

The rational design of compounds containing N-Boc-beta-homophenylalanine(3-cyano)-oh would therefore involve a systematic exploration of these structural features. For instance, the position of the cyano group on the phenyl ring (ortho, meta, or para) would be varied to probe for optimal interactions within the target's binding site. The stereochemistry of the beta-homophenylalanine backbone would also be a critical consideration, as different stereoisomers can exhibit vastly different biological activities.

The following interactive data table summarizes the general principles guiding the rational design of compounds incorporating these key structural motifs.

| Structural Moiety | Rationale for Inclusion in Drug Design | Potential Impact on Biological Properties |

| Boc Group | Increase lipophilicity; Provide steric protection. biointerfaceresearch.comnih.govrsc.org | Enhanced cell permeability; Increased metabolic stability and half-life. biointerfaceresearch.com |

| Beta-Homophenylalanine | Introduce conformational flexibility; Modify molecular shape. | Improved binding affinity and selectivity for the target protein. |

| Cyano Group | Act as an electron-withdrawing group; Engage in hydrogen bonding and dipole interactions; Serve as a bioisostere; Block metabolic sites. rsc.orgnumberanalytics.comresearchgate.netnih.gov | Increased binding affinity and selectivity; Improved metabolic stability. researchgate.net |

Advanced Academic Research Applications and Future Directions for N Boc Beta Homophenylalanine 3 Cyano Oh

Utilization in Enzyme Inhibition Research

The structural characteristics of N-Boc-beta-homophenylalanine(3-cyano)-oh make it a compelling candidate for the design of enzyme inhibitors, particularly for proteases and hydrolases.

Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). nih.gov Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. nih.govscbt.com The beta-homophenylalanine scaffold is a key structural motif found in several potent DPP-4 inhibitors, including the marketed drug sitagliptin. nih.govsigmaaldrich.com

Research has demonstrated that derivatives of beta-homophenylalanine can act as effective DPP-4 inhibitors. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring of the beta-homophenylalanine core can significantly influence inhibitory potency. nih.gov For instance, the introduction of various substituents on the phenyl ring has been explored to optimize interactions with the active site of the DPP-4 enzyme. nih.gov The presence of a cyano group, as in N-Boc-beta-homophenylalanine(3-cyano)-oh, is a feature seen in other classes of DPP-4 inhibitors where the nitrile group can form important interactions within the enzyme's active site. nih.gov Specifically, the nitrile group can interact with key residues such as Tyr547 and Tyr666. escholarship.org The development of fused β-homophenylalanine derivatives has also led to potent DPP-4 inhibitors with good selectivity and in vivo efficacy. nih.govsigmaaldrich.com

| Compound/Derivative Class | Target Enzyme | Key Research Finding | Reference |

| Fused β-homophenylalanine derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Displayed excellent DPP-4 inhibitory activities and good selectivity. Some compounds showed significant potency in oral glucose tolerance tests. | nih.govsigmaaldrich.com |

| β-amino amide containing piperazine (B1678402) derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Several series have been prepared and evaluated as DPP-4 inhibitors, leading to the selection of promising candidates for further evaluation. | nih.gov |

| General β-homophenylalanine derivatives | Dipeptidyl Peptidase-4 (DPP-4) | The β-homophenylalanine scaffold is a cornerstone in the design of many potent and selective DPP-4 inhibitors. | nih.gov |

Studies of Other Protease and Hydrolase Inhibition Mechanisms

Beyond DPP-4, the unique structure of N-Boc-beta-homophenylalanine(3-cyano)-oh suggests its potential as an inhibitor for other proteases and hydrolases. The soluble epoxide hydrolase (sEH), a bifunctional enzyme involved in inflammation, represents one such target. escholarship.org

Recent studies have identified N-substituted amino acids as selective inhibitors of the phosphatase domain of sEH. escholarship.org Notably, a phenylalanine derivative containing a cyano group, Fmoc-L-Phe(4-CN), was found to be a competitive inhibitor of both mouse and human sEH with Kᵢ values in the low micromolar range. escholarship.org This finding is significant as it demonstrates that a cyano-substituted phenylalanine scaffold can effectively inhibit this class of hydrolase. This suggests that N-Boc-beta-homophenylalanine(3-cyano)-oh could be a valuable starting point for developing novel sEH inhibitors, potentially offering a therapeutic avenue for inflammatory conditions. escholarship.orgnih.govnih.gov

| Inhibitor | Target Enzyme | Inhibition Profile | Key Finding | Reference |

| Fmoc-L-Phe(4-CN) | Soluble Epoxide Hydrolase (N-phos domain) | Competitive inhibitor with low micromolar Kᵢ | Phenylalanine derivatives with cyano substitution are effective sEH inhibitors. | escholarship.org |

Exploration in Receptor Ligand Design and Modulation